Ethyl 4-(cyclopropanecarbonylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(cyclopropanecarbonylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a cyclopropanecarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(cyclopropanecarbonylamino)benzoate typically involves a multi-step process. One common method includes the following steps:
Alkylation: The starting material, 4-aminobenzoic acid, undergoes alkylation with ethyl iodide in the presence of a base such as potassium carbonate to form ethyl 4-aminobenzoate.
Cyclopropanecarbonylation: The ethyl 4-aminobenzoate is then reacted with cyclopropanecarbonyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(cyclopropanecarbonylamino)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Hydrolysis: 4-(cyclopropanecarbonylamino)benzoic acid.
Reduction: Ethyl 4-(cyclopropanecarbonylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(cyclopropanecarbonylamino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of local anesthetics and anti-inflammatory drugs.
Materials Science: The compound is explored for its potential use in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It serves as a model compound in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ethyl 4-(cyclopropanecarbonylamino)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The cyclopropanecarbonyl group is known to enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler analog used as a local anesthetic.
Ethyl 4-(dimethylamino)benzoate: Another analog with applications in photoinitiation and UV protection.
Uniqueness
Ethyl 4-(cyclopropanecarbonylamino)benzoate is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding interactions, making it a valuable scaffold in drug design and materials science .
Properties
CAS No. |
14372-26-0 |
---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 4-(cyclopropanecarbonylamino)benzoate |
InChI |
InChI=1S/C13H15NO3/c1-2-17-13(16)10-5-7-11(8-6-10)14-12(15)9-3-4-9/h5-9H,2-4H2,1H3,(H,14,15) |
InChI Key |
FFEJMKMYJLKOID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.